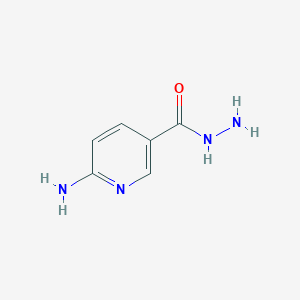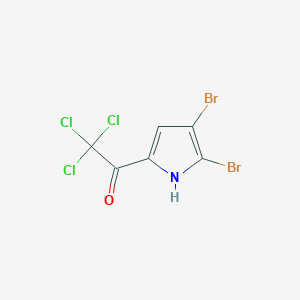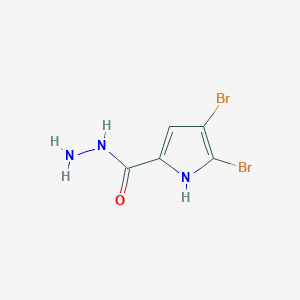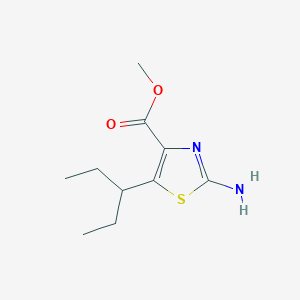![molecular formula C14H13N3O4 B1303073 Ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate CAS No. 2997-63-9](/img/structure/B1303073.png)
Ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, Ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate, is a pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry. The papers provided discuss various pyrazole derivatives, their synthesis, structural characterization, and potential biological activities.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves cyclocondensation reactions. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation, which significantly reduced reaction times and improved yields . Another method described the synthesis of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives from ethyl 2-phenyl-1-pyrroline-5-carboxylate, showcasing the versatility of pyrazole chemistry . Additionally, a four-component reaction was used to synthesize ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates, demonstrating the complexity of reactions that can be employed .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods and single-crystal X-ray diffraction. For example, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was characterized using NMR, mass, UV-Vis, and CHN analysis, and its 3D structure was confirmed by X-ray diffraction . Similarly, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate's structure was elucidated using various spectroscopic techniques and X-ray diffraction .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a range of chemical reactions. N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate were synthesized and studied, showing the reactivity of the amino group in the pyrazole ring . The selective hydrolysis of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate and its isomer was used as a key step in synthesizing bicyclic heteroaryl carboxyaldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is stabilized by intermolecular C-H···O interactions and C-H···π interactions, which can affect its physical properties . Theoretical calculations, such as density functional theory (DFT), are used to predict the electronic structure and properties of these compounds, as seen in the study of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate .
Relevant Case Studies
Several of the papers discuss the potential biological activities of the synthesized pyrazole derivatives. For example, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were evaluated for their antimalarial and antimycobacterial activities, as well as their cytotoxicity against Vero cells . Another study synthesized a novel ethyl 5-(4-(2-phenylacetamido)phenyl)-1H-pyrazole-3-carboxylate and evaluated it as an acrosin inhibitor, showing moderate activity .
Scientific Research Applications
Chemistry and Synthesis of Heterocyclic Compounds
Heterocyclic compounds, such as pyrazolines and their derivatives, play a crucial role in synthetic organic chemistry due to their diverse biological activities. The synthesis of these compounds often involves complex reactions that yield a variety of biologically active molecules. For example, Baumstark et al. (2013) focus on the synthesis and chemistry of hexasubstituted pyrazolines, detailing a synthetic route that provides key starting materials for creating highly substituted pyrazolines. These compounds have applications in generating cyclopropanes and serve as effective oxygen-atom transfer reagents, highlighting their significance in synthesis and potential industrial applications (Baumstark, Vásquez, & Mctush-Camp, 2013).
Biological Applications
Pyrazole carboxylic acid derivatives are notable for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. A review by Cetin (2020) provides an overview of the synthesis of these derivatives and their biological applications, demonstrating the importance of pyrazole carboxylic acid derivatives in medicinal chemistry (Cetin, 2020).
Analytical and Environmental Applications
The analytical determination and environmental fate of heterocyclic aromatic amines, such as those derived from pyrazole compounds, are critical for assessing their impact on health and the environment. Studies such as the one by Hecht (2002) focus on the measurement of human urinary carcinogen metabolites, including those from tobacco smoke, providing crucial insights into the methods for quantifying these compounds and evaluating their carcinogenic potential (Hecht, 2002).
Safety And Hazards
properties
IUPAC Name |
ethyl 4,6-dioxo-5-phenyl-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-2-21-14(20)11-9-10(15-16-11)13(19)17(12(9)18)8-6-4-3-5-7-8/h3-7,9-10,15H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJPNVLGYGRHOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2C1C(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376949 |
Source


|
| Record name | Ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate | |
CAS RN |
2997-63-9 |
Source


|
| Record name | Ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1303001.png)





![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1303016.png)

